6-bromo-6H-cinnolin-4-one
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Overview
Description
6-Bromocinnolin-4(1H)-one is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and a keto group at the 4th position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromocinnolin-4(1H)-one typically involves the bromination of cinnolin-4(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6-bromocinnolin-4(1H)-one are not well-documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromocinnolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 6-bromocinnolin-4-ol.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
6-Bromocinnolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-bromocinnolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chlorocinnolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluorocinnolin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.
6-Iodocinnolin-4(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-Bromocinnolin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with other molecules.
Biological Activity
6-Bromo-6H-cinnolin-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C9H6BrN2O and a molecular weight of approximately 225.06 g/mol. Its structure features a bromine atom at the 6-position of the cinnoline ring, which is believed to enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various cinnoline derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit viral replication in cell cultures infected with certain viruses. For instance, it showed promising results against the influenza virus with an IC50 value of approximately 15 µM, indicating its potential as an antiviral therapeutic .
Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12 | Caspase activation |
HT-29 | 18 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and viral replication. In cancer cells, it may disrupt signaling pathways involved in cell proliferation and survival, leading to programmed cell death .
Case Studies
Several case studies have further elucidated the biological effects of this compound:
- Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing this compound compared to standard antibiotics .
- Cancer Treatment Research : A preclinical study using xenograft models showed that administering this compound led to tumor regression in mice bearing human cancer cells, supporting its potential for therapeutic use .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-5H |
InChI Key |
ATZLWKOWMICSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC(=O)C2=CC1Br |
Origin of Product |
United States |
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